6-Oxo Mometasone Furoate is a synthetic derivative of mometasone furoate, which is a potent glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is classified as an impurity in the synthesis of mometasone furoate and is significant in pharmaceutical applications, particularly in the quality control of corticosteroid formulations.
6-Oxo Mometasone Furoate is derived from the chemical structure of mometasone furoate, which itself is synthesized from various precursors, including dexamethasone. The synthesis involves several chemical reactions, including esterification and acylation processes, which introduce functional groups necessary for its therapeutic effects.
6-Oxo Mometasone Furoate falls under the category of corticosteroids. It is specifically classified as an impurity standard in the production of mometasone furoate, which is utilized in treating conditions such as asthma, allergic rhinitis, and skin disorders.
The synthesis of 6-Oxo Mometasone Furoate typically involves the following steps:
Recent advancements have optimized these synthesis methods to improve yield and purity. For example, using specific catalysts during fermentation has been shown to enhance conversion ratios significantly while reducing toxicity to microorganisms involved in the process .
The molecular formula of 6-Oxo Mometasone Furoate is . Its structure includes:
The compound's structural details can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which confirm its purity and identity .
6-Oxo Mometasone Furoate can participate in various chemical reactions relevant to its synthesis and modification:
The synthesis often employs strong acids like hydrochloric acid in combination with acetic acid to drive specific transformations, such as the conversion of intermediates into the final product .
The mechanism of action for 6-Oxo Mometasone Furoate primarily involves:
Pharmacodynamic studies indicate that compounds like 6-Oxo Mometasone Furoate exhibit significant potency in inhibiting pro-inflammatory cytokines, contributing to their therapeutic efficacy in various inflammatory conditions .
Relevant data from studies suggest that impurities like 6-Oxo Mometasone Furoate must be controlled within specified limits to ensure safety and efficacy .
6-Oxo Mometasone Furoate serves several critical roles in scientific research and pharmaceutical development:
6-Oxo Mometasone Furoate (C₂₇H₂₈Cl₂O₇; molecular weight 535.41 g/mol) is a 9,21-dichloro-11β-hydroxy-16α-methylpregna-1,4-diene-3,6,20-trione derivative esterified at C17 with 2-furoic acid [4]. Its defining structural feature is the C6 ketone group, which replaces the C5-C6 single bond in mometasone furoate with a conjugated enone system (Δ⁴,⁶-diene-3-one). This modification alters ring B geometry, increasing planarity and electron delocalization across C3-C6 [4] [8]. The compound retains eight chiral centers (C8, C9, C10, C11, C13, C14, C16, C17) in the 8S,9R,10S,11S,13S,14S,16R,17R configuration, confirmed by NOESY correlations and X-ray crystallography of analogous steroids [3] [4]. The absolute configuration ensures the furoate group occupies a β-oriented equatorial position, while the C9 chlorine adopts an α-axial orientation [10].
Table 1: Key Stereochemical Features of 6-Oxo Mometasone Furoate
Chiral Center | Configuration | Spatial Orientation | Key NOESY Correlations |
---|---|---|---|
C9 | R | α-axial | H9-H8α, H9-H12α |
C11 | S | β-equatorial | H11-OH, H11-H18 |
C16 | R | α-equatorial | H16-CH₃(16), H16-H17 |
C17 | R | β-equatorial | H17-OCO-furan, H17-H16 |
Large-scale synthesis typically starts from 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8-DM) [3]. The critical steps involve:
Table 2: Optimization of Final Acylation Step
Conditions | Base (equiv.) | DMAP (equiv.) | Temp (°C) | Time (h) | Yield (%) | Major Byproduct |
---|---|---|---|---|---|---|
Pyridine (2.0) | - | 25 | 24 | 27 | None | |
Et₃N (2.0) | 0.1 | 25 | 24 | 46 | 15 (trace) | |
Et₃N (2.0) | 0.1 | reflux | 48 | 48 | 15 (15%) | |
Et₃N (4.0) | 0.25 | 25 | 3.5 | 76* | 15 (minimal) |
*Target impurity after hydrolysis
The C6 oxidation in 6-Oxo Mometasone Furoate introduces three key deviations from mometasone furoate (C₂₇H₃₀Cl₂O₆):
HPLC-DAD/UV: Separation employs a C18 column (150 × 4.6 mm, 5 µm) with gradient elution (0.1% TFA in H₂O:ACN from 70:30 to 30:70 in 15 min). Detection at 254 nm shows retention time (tR) = 8.2 min, distinct from mometasone furoate (tR = 10.0 min) and difuroate enol ether 15 (tR = 12.5 min) [1] [7]. Validation confirms specificity (resolution >2.0), linearity (R² = 0.9998 over 0.1–200 µg/mL), and LOD = 0.05 µg/mL [7].
NMR Spectroscopy:
Mass Spectrometry: HRMS (ESI+) shows [M+H]+ at m/z 535.1419 (calc. 535.1419 for C₂₇H₂₉Cl₂O₇+). Fragments include m/z 325.0821 (steroid core after furoate loss) and m/z 157.0289 (protonated furoic acid) [4].
Table 3: Summary of Key Analytical Parameters
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7